Cas no 868-84-8 (S,S'-Dimethyl dithiocarbonate)

S,S'-Dimethyl dithiocarbonate is a sulfur-containing organic compound with the molecular formula C₃H₆S₂. It is primarily utilized as an intermediate in organic synthesis and as a vulcanization accelerator in rubber production. The compound’s key advantages include its ability to enhance cross-linking efficiency in polymer systems, improving the mechanical properties of vulcanized rubber. Its reactivity with nucleophiles also makes it valuable in the synthesis of dithiocarbamate derivatives. The product exhibits moderate stability under standard conditions, facilitating handling and storage. Due to its sulfur-rich structure, it serves as a useful reagent in agrochemical and pharmaceutical applications, contributing to the development of sulfur-based functional molecules.
S,S'-Dimethyl dithiocarbonate structure
S,S'-Dimethyl dithiocarbonate structure
商品名:S,S'-Dimethyl dithiocarbonate
CAS番号:868-84-8
MF:C3H6OS2
メガワット:122.209138393402
MDL:MFCD00144163
CID:40095
PubChem ID:87568559

S,S'-Dimethyl dithiocarbonate 化学的及び物理的性質

名前と識別子

    • Dithiocarbonicaciddiethylester
    • CARBONODITHIOIC ACID S,S-DIMETHYL ESTER
    • DITHIOCARBONIC ACID S,S'-DIMETHYL ESTER
    • S S-DIMETHYL DITHIOCARBONATE
    • S,S'-DIMETHYL DITHIOCARBONATE
    • Dimethyldithiocarboxylicacid
    • DIMETHYLDITHIO CARBONATE
    • Dimethyl dithiocarboxylate
    • Bis(methylthio) ketone
    • bis(methylsulfanyl)methanone
    • S,S-Dimethyl dithiocarbonate
    • S,S-dimethyl carbonodithioate
    • Dithiocarbonic Acid S,S-Dimethyl Ester
    • IUXMJLLWUTWQFX-UHFFFAOYSA-N
    • S,S?-Dimethyl dithiocarbonate
    • methylthio ketone
    • Carbonodithioic acid, S,S-dimethyl ester
    • bis(methylthio)methanone
    • Carbonic acid, dithio-, S,S-dimethyl ester
    • S,S inverted exclamation marka-Dimethyl
    • Carbonic acid, dithio-, S,S-dimethyl ester (6CI, 7CI, 8CI)
    • Dithiocarbonic acid S,S′-dimethyl ester
    • NSC 227849
    • S,S′-Dimethyldithiocarbonate
    • NSC-227849
    • BDBM50549991
    • SCHEMBL41116
    • D89996
    • AS-61825
    • Carbonodithioic Acid S,S-Dimethyl Ester; Dithiocarbonic Acid S,S-Dimethyl Ester; Dithiocarbonic Acid S,S'-Dimethyl Ester; NSC 227849
    • NS00003880
    • 868-84-8
    • S,S'-Dimethyl dithiocarbonate, 97%
    • MFCD00144163
    • NSC227849
    • 3VA2L63KTH
    • InChI=1/C3H6OS2/c1-5-3(4)6-2/h1-2H3
    • EC 617-931-9
    • Carbonic acid, S,S-dimethyl ester
    • CHEMBL4796378
    • DTXSID20310491
    • A841870
    • IUXMJLLWUTWQFX-UHFFFAOYSA-
    • D2114
    • starbld0016678
    • Carbonodithioic acid,S-dimethyl ester
    • S,S inverted exclamation marka-Dimethyl dithiocarbonate
    • AKOS015852527
    • s,s-dimethyldithiocarbonate
    • S,S'-Dimethyl dithiocarbonate
    • MDL: MFCD00144163
    • インチ: 1S/C3H6OS2/c1-5-3(4)6-2/h1-2H3
    • InChIKey: IUXMJLLWUTWQFX-UHFFFAOYSA-N
    • ほほえんだ: O=C(SC)SC

計算された属性

  • せいみつぶんしりょう: 121.98600
  • どういたいしつりょう: 121.986
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 6
  • 回転可能化学結合数: 2
  • 複雑さ: 46.8
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.7
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.1705 g/mL at 25 °C
  • ふってん: 169°C(lit.)
  • フラッシュポイント: 144 ºF
  • 屈折率: n20/D 1.5485
  • PSA: 67.67000
  • LogP: 1.83240
  • ようかいせい: 未確定

S,S'-Dimethyl dithiocarbonate セキュリティ情報

S,S'-Dimethyl dithiocarbonate 税関データ

  • 税関コード:2930902000
  • 税関データ:

    中国税関コード:

    2930902000

    概要:

    2930902000.ジチオカルボネート(または塩)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930902000。他のジチオカルボネート(キサントゲン酸エステル)。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

S,S'-Dimethyl dithiocarbonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
T8588030-5g
S,S'-Dimethyl Dithiocarbonate
868-84-8 >98.0%(GC)
5g
RMB 712.00 2025-02-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S31580-1g
Dithiocarbonic Acid S,S'-Dimethyl Ester
868-84-8
1g
¥278.0 2021-09-07
TRC
D473320-10g
S,S'-Dimethyl Dithiocarbonate
868-84-8
10g
$ 150.00 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S837988-1g
S,S'-Dimethyl Dithiocarbonate
868-84-8 97 %
1g
322.00 2021-05-17
TRC
D473320-25000mg
S,S'-Dimethyl Dithiocarbonate
868-84-8
25g
$201.00 2023-05-18
abcr
AB144205-5g
S,S'-Dimethyl dithiocarbonate, 98%; .
868-84-8 98%
5g
€113.30 2024-04-16
eNovation Chemicals LLC
D769614-5g
S,S-Dimethyl Dithiocarbonate
868-84-8 98.0%
5g
$175 2025-02-19
eNovation Chemicals LLC
D769614-1g
S,S-Dimethyl Dithiocarbonate
868-84-8 98.0%
1g
$95 2024-06-07
eNovation Chemicals LLC
D769614-5g
S,S-Dimethyl Dithiocarbonate
868-84-8 98.0%
5g
$175 2025-02-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1085758-5g
S,S'-Dimethyldithiocarbonate
868-84-8 98%
5g
¥1701.00 2024-04-27

S,S'-Dimethyl dithiocarbonate 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Phase-transfer synthesis of symmetrical S,S-dialkyl dithiocarbonates via O-methyl S-alkyl dithiocarbonates
Degani, Iacopo; et al, Synthesis, 1980, (5), 375-8

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: 4-Dimethylaminopyridine N-oxide Solvents: DMSO-d6
リファレンス
4-(Dimethylamino)pyridine N-oxide as an excellent catalyst for thione to thiol rearrangement of xanthates
Harano, Kazunobu; et al, Heterocycles, 1988, 27(10), 2327-30

ごうせいかいろ 3

はんのうじょうけん
リファレンス
A general strategy for elaboration of the dithiocarbonyl functionality, -(C:O)SS-: application to the synthesis of bis(chlorocarbonyl)disulfane and related derivatives of thiocarbonic acids
Barany, George; et al, Journal of Organic Chemistry, 1983, 48(24), 4750-61

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Synthesis of O-phenylthiocarbonates
Chanyshev, N. T.; et al, Osn. Organ. Sintez i Neftekhimiya, 1989, (25), 148-60

ごうせいかいろ 5

はんのうじょうけん
リファレンス
A general strategy for elaboration of the dithiocarbonyl functionality, -(C:O)SS-: application to the synthesis of bis(chlorocarbonyl)disulfane and related derivatives of thiocarbonic acids
Barany, George; et al, Journal of Organic Chemistry, 1983, 48(24), 4750-61

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sulfur Solvents: Toluene ;  2 h, rt → reflux; reflux → 0 °C
1.2 Solvents: Dichloromethane ;  1 h, 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid ,  Water ,  Ammonium chloride Solvents: Water ;  0 °C
リファレンス
Identification and biosynthesis of tropone derivatives and sulfur volatiles produced by bacteria of the marine Roseobacter clade
Thiel, Verena; et al, Organic & Biomolecular Chemistry, 2010, 8(1), 234-246

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
The properties of the sulfonyl group. XVII. Cleavage of bis(methylmercapto)bis(methylsulfonyl)methane
Backer, H. J., Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1951, 70, 260-8

ごうせいかいろ 8

はんのうじょうけん
リファレンス
A general strategy for elaboration of the dithiocarbonyl functionality, -(C:O)SS-: application to the synthesis of bis(chlorocarbonyl)disulfane and related derivatives of thiocarbonic acids
Barany, George; et al, Journal of Organic Chemistry, 1983, 48(24), 4750-61

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Pyridine N-oxide
リファレンス
Catalytic rearrangement of O,S-dialkyl dithiocarbonates to S,S-dialkyl dithiocarbonates by pyridine N-oxides. The reaction mechanism
Harano, Kazunobu; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(3), 576-81

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Pyridine N-oxide
リファレンス
Pyridine N-oxides as catalysts for thione-thiol rearrangement
Harano, Kazunobu; et al, Heterocycles, 1987, 26(10), 2583-6

ごうせいかいろ 11

はんのうじょうけん
リファレンス
A general strategy for elaboration of the dithiocarbonyl functionality, -(C:O)SS-: application to the synthesis of bis(chlorocarbonyl)disulfane and related derivatives of thiocarbonic acids
Barany, George; et al, Journal of Organic Chemistry, 1983, 48(24), 4750-61

S,S'-Dimethyl dithiocarbonate Raw materials

S,S'-Dimethyl dithiocarbonate Preparation Products

S,S'-Dimethyl dithiocarbonate 関連文献

S,S'-Dimethyl dithiocarbonateに関する追加情報

Comprehensive Guide to S,S'-Dimethyl dithiocarbonate (CAS No. 868-84-8): Properties, Applications, and Market Insights

S,S'-Dimethyl dithiocarbonate (CAS No. 868-84-8) is an organosulfur compound with the molecular formula C3H6OS2. This versatile chemical is widely recognized for its role in organic synthesis and industrial applications. Its unique structure, featuring a dithiocarbonate functional group, makes it valuable in various chemical reactions, particularly as a reagent or intermediate. Researchers and industry professionals often search for terms like "S,S'-Dimethyl dithiocarbonate uses" or "CAS 868-84-8 properties", reflecting the growing interest in this compound.

The compound appears as a colorless to pale yellow liquid with a characteristic odor. It has a molecular weight of 122.21 g/mol and a boiling point of approximately 180-182°C. One of its key features is its solubility in organic solvents like ethanol, acetone, and ether, while being sparingly soluble in water. These physicochemical properties make S,S'-Dimethyl dithiocarbonate particularly useful in specialized chemical processes where controlled reactivity is required.

In recent years, the applications of S,S'-Dimethyl dithiocarbonate have expanded significantly. It serves as an important building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Many researchers are investigating its potential as a green chemistry alternative in certain reactions, aligning with current trends toward sustainable chemical processes. Questions like "Is S,S'-Dimethyl dithiocarbonate biodegradable?" or "eco-friendly applications of dithiocarbonates" are becoming increasingly common in scientific literature and online searches.

The compound's mechanism of action typically involves its ability to transfer the methyl dithiocarbonate group to other molecules. This property makes it valuable in cross-coupling reactions and as a protecting group in complex organic syntheses. Recent studies have explored its use in polymer chemistry, particularly in the modification of polymer chains to impart specific characteristics. The growing interest in functional materials has led to more searches for "dithiocarbonate-modified polymers" and "CAS 868-84-8 in material science".

From a commercial perspective, S,S'-Dimethyl dithiocarbonate is available from specialty chemical suppliers worldwide. The global market for this compound has shown steady growth, driven by increasing demand from the pharmaceutical and agrochemical sectors. Quality specifications typically require a purity of ≥95%, with some high-grade versions reaching 98-99% purity for sensitive applications. Current market trends show particular interest in high-purity S,S'-Dimethyl dithiocarbonate for research and development purposes.

Safety considerations for handling S,S'-Dimethyl dithiocarbonate include standard laboratory precautions. While not classified as highly hazardous, proper ventilation and personal protective equipment are recommended when working with this compound. Researchers often search for "S,S'-Dimethyl dithiocarbonate safety data" or "CAS 868-84-8 handling guidelines", reflecting the importance of safety information in chemical operations.

Analytical methods for S,S'-Dimethyl dithiocarbonate typically involve gas chromatography (GC) or high-performance liquid chromatography (HPLC). Spectroscopic techniques like NMR and IR are also commonly used for identification and purity assessment. The compound shows characteristic peaks in these analyses that help distinguish it from similar substances. These analytical aspects are particularly important for quality control in industrial applications.

Looking toward the future, research on S,S'-Dimethyl dithiocarbonate continues to explore novel applications. Recent studies have investigated its potential in catalytic systems and as a precursor for more complex sulfur-containing compounds. The development of more efficient synthesis methods for this compound remains an active area of research, with many scientists searching for "improved synthesis of S,S'-Dimethyl dithiocarbonate" or "CAS 868-84-8 production optimization".

For those working with S,S'-Dimethyl dithiocarbonate, proper storage conditions are essential to maintain its stability. The compound should be kept in tightly sealed containers under inert atmosphere at cool temperatures, protected from moisture and light. These storage requirements are similar to those for many reactive organosulfur compounds and are crucial for maintaining product quality over time.

In conclusion, S,S'-Dimethyl dithiocarbonate (CAS No. 868-84-8) represents an important chemical with diverse applications in organic synthesis and industrial chemistry. Its unique properties continue to attract research interest, particularly in developing more sustainable chemical processes and advanced materials. As the chemical industry evolves, compounds like S,S'-Dimethyl dithiocarbonate will likely play increasingly important roles in both traditional and emerging applications.

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